mPEG36-NH2

Catalog No.
S536122
CAS No.
32130-27-1
M.F
C49H101NO24
M. Wt
1088.33
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
mPEG36-NH2

CAS Number

32130-27-1

Product Name

mPEG36-NH2

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C49H101NO24

Molecular Weight

1088.33

InChI

InChI=1S/C73H149NO36/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h2-74H2,1H3

InChI Key

OAYCKRSBSZUIGB-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

m-PEG24-amine

Description

The exact mass of the compound mPEG36-NH2 is 1087.6714 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

mPEG36-NH2, also known as mPEG36-Amine, is a type of polyethylene glycol (PEG) derivative []. PEGs are synthetic, water-soluble polymers commonly used in various scientific applications. mPEG36-NH2 specifically refers to a linear PEG chain with an average of 36 repeating units (indicated by "36") and a terminal amine group (NH2) [, ]. This amine group makes the molecule reactive, allowing it to bind to other molecules for various purposes [].

The significance of mPEG36-NH2 lies in its ability to modify other molecules and materials. The hydrophilic (water-loving) PEG chain increases the water solubility of the attached molecule, while the reactive amine group allows for conjugation (linking) to other molecules containing functional groups like carboxylic acids []. This makes mPEG36-NH2 a valuable tool in drug delivery, nanoparticle modification, and bioconjugation research [, ].


Molecular Structure Analysis

The key feature of mPEG36-NH2's structure is the combination of the PEG chain and the terminal amine group. The PEG chain consists of repeating units of ethylene glycol (OCH2CH2O) []. The number of repeating units (average of 36 in this case) determines the overall size and hydrophilicity of the molecule []. The terminal amine group (NH2) provides a reactive site for conjugation with other molecules [].


Chemical Reactions Analysis

  • Conjugation with Carboxylic Acids: The amine group (NH2) of mPEG36-NH2 reacts with carboxylic acids (RCOOH) in the presence of a coupling agent to form a stable amide bond (RCONH2) []. This reaction is often used to attach mPEG36-NH2 to drugs, proteins, or nanoparticles to improve their water solubility and biocompatibility [, ].

Balanced chemical equation for this conjugation (general representation):

mPEG36-NH2  +  RCOOH  + Coupling Agent  →  mPEG36-NHC(O)R  +  H2O (byproduct)

Physical And Chemical Properties Analysis

  • Physical State: Likely a white or off-white solid at room temperature [].
  • Solubility: Highly soluble in water due to the PEG chain [].
  • Melting Point and Boiling Point: Not readily available due to the polymeric nature of the molecule.
  • Stability: Generally stable under physiological conditions (pH 7.4) [].

The primary mechanism of action of mPEG36-NH2 lies in its ability to modify other molecules. By attaching to drugs, proteins, or nanoparticles, mPEG36-NH2 offers several benefits:

  • Increased Water Solubility: The PEG chain makes the overall molecule more water-soluble, improving its delivery and absorption in biological systems [].
  • Enhanced Biocompatibility: mPEG36-NH2 can reduce the immunogenicity (ability to trigger an immune response) of the attached molecule, making it less likely to be rejected by the body [].
  • Prolonged Circulation Time: The PEG chain can increase the hydrodynamic volume of the molecule, slowing down its elimination from the body and allowing for longer therapeutic effects [].

While generally considered safe, some potential hazards are associated with mPEG36-NH2:

  • Mild Irritation: The amine group might cause mild skin or eye irritation upon direct contact [].
  • Dust Inhalation: Inhalation of mPEG36-NH2 dust might irritate the respiratory tract [].

Drug Delivery

  • Enhanced Solubility and Bioavailability

    mPEG36-NH2 can be conjugated to poorly soluble drugs to improve their solubility in water and bloodstream, enhancing their bioavailability and therapeutic efficacy. )

  • Targeted Drug Delivery

    mPEG36-NH2 can be used to create targeted drug delivery systems by attaching ligands or antibodies that recognize specific receptors on diseased cells. This allows for the targeted delivery of drugs to specific sites in the body, reducing side effects and improving treatment efficacy. )

Bioconjugation

  • Surface Modification

    mPEG36-NH2 can be used to modify the surface of nanoparticles, proteins, and other biomolecules. This modification can improve their stability, reduce immunogenicity (the ability to trigger an immune response), and enhance their targeting ability in biological systems. Source: ScienceDirect:

  • Biocompatibility

    The hydrophilic nature of mPEG36-NH2 makes it a biocompatible modifier, meaning it reduces the rejection of materials by the body's immune system. This property is crucial for developing implants, drug delivery vehicles, and other biomaterials. )

Biosensing

  • Biomolecule Immobilization

    mPEG36-NH2 can be used to immobilize biomolecules like enzymes, antibodies, and nucleic acids onto surfaces for biosensing applications. This immobilization allows for the specific detection of target molecules in a sample. Source: Wiley Online Library:

  • Enhanced Sensitivity

    The antifouling properties of mPEG36-NH2 can reduce non-specific binding events on biosensor surfaces, leading to improved sensitivity and detection accuracy. Source: ScienceDirect:

Purity

>97% (or refer to the Certificate of Analysis)

XLogP3

-6

Exact Mass

1087.6714

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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